N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 869072-48-0) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at the pyrazole ring and a 2,2-dimethoxyethylamine substituent at position 2. Its molecular formula is C₁₀H₁₅N₅O₂ (MW: 237.26 g/mol), with a SMILES string of COC(CNc1ncnc2c1cnn2C)OC .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-15-10-7(4-14-15)9(12-6-13-10)11-5-8(16-2)17-3/h4,6,8H,5H2,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXOWVHCXBQUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 2,2-dimethoxyethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The target compound’s dimethoxyethyl group likely improves aqueous solubility compared to chlorophenyl (6AY) or fluorobenzyl (Compound V) derivatives.
- Biological Targets : While OSI-027 and OXA-01 target mTOR/PI3K pathways, the target compound’s dimethoxyethyl group may favor CNS penetration, though this requires experimental validation.
- Synthetic Accessibility : Compound V was synthesized in 65% yield via Suzuki coupling , whereas iodinated intermediates (e.g., ) had lower yields (48%), highlighting variability in synthetic efficiency.
Pharmacokinetic and Structural Insights
- CNS Penetration : The dimethoxyethyl group’s small size and polarity may enhance blood-brain barrier penetration compared to bulkier groups (e.g., cyclohexyl in ).
- Metabolic Stability : The furan-containing derivative () may undergo rapid oxidative metabolism, whereas the target compound’s ether linkages could confer stability.
Biological Activity
N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its unique pyrazolo-pyrimidine structure, which is known to interact with various biological targets.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes a pyrazolo-pyrimidine core which is essential for its biological activity.
Antitumor Activity
Research indicates that compounds with similar pyrazolo-pyrimidine structures exhibit significant antitumor properties. For instance, a study evaluated various derivatives against cancer cell lines such as A549 (lung cancer), showing promising results in inhibiting cell proliferation. The IC50 values for related compounds ranged significantly depending on their structural modifications, suggesting that the biological activity can be tuned through chemical alterations.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- DNA Binding : Some derivatives demonstrate the ability to intercalate into DNA or bind within the minor groove, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-pyrimidine derivatives in preclinical models:
- In Vitro Studies : Compounds were tested on multiple cancer cell lines using both 2D and 3D culture systems. Results indicated higher efficacy in 2D cultures compared to 3D models, emphasizing the importance of microenvironment in drug testing.
- In Vivo Studies : Animal models have shown that certain derivatives can significantly reduce tumor size when administered at submicromolar doses.
Additional Biological Activities
Beyond antitumor effects, this compound may exhibit other biological activities:
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens.
- MALT1 Inhibition : As noted in patents related to pyrazolo-pyrimidine derivatives, inhibition of MALT1 proteolytic activity could have implications for treating autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
